molecular formula C8H7ClF2O2 B14852723 (2-Chloro-5-(difluoromethoxy)phenyl)methanol

(2-Chloro-5-(difluoromethoxy)phenyl)methanol

Cat. No.: B14852723
M. Wt: 208.59 g/mol
InChI Key: LOVUKLIMYWNJRQ-UHFFFAOYSA-N
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Description

(2-Chloro-5-(difluoromethoxy)phenyl)methanol is an organic compound with the molecular formula C8H7ClF2O2 It is a derivative of phenol, where the phenyl ring is substituted with a chloro group, a difluoromethoxy group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-(difluoromethoxy)phenyl)methanol typically involves the reaction of 2-chloro-5-(difluoromethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-(difluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Further reduction can convert the alcohol to a hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: 2-Chloro-5-(difluoromethoxy)benzaldehyde or 2-Chloro-5-(difluoromethoxy)benzoic acid.

    Reduction: 2-Chloro-5-(difluoromethoxy)phenylmethane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Chloro-5-(difluoromethoxy)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chloro-5-(difluoromethoxy)phenyl)methanol is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-(trifluoromethoxy)phenyl)methanol
  • (2-Chloro-4-(difluoromethoxy)phenyl)methanol
  • (2-Chloro-5-(difluoromethoxy)phenyl)ethanol

Uniqueness

(2-Chloro-5-(difluoromethoxy)phenyl)methanol is unique due to the presence of both chloro and difluoromethoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C8H7ClF2O2

Molecular Weight

208.59 g/mol

IUPAC Name

[2-chloro-5-(difluoromethoxy)phenyl]methanol

InChI

InChI=1S/C8H7ClF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8,12H,4H2

InChI Key

LOVUKLIMYWNJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CO)Cl

Origin of Product

United States

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